molecular formula C12H12N2O2S2 B6539856 N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060225-83-3

N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539856
CAS No.: 1060225-83-3
M. Wt: 280.4 g/mol
InChI Key: PWXWYHKIVMXOFV-UHFFFAOYSA-N
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Description

N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of thiophene-2-carboxaldehyde and thiophene-3-amine under specific conditions. The reaction proceeds through the formation of an imine intermediate, followed by reduction to form the diamide compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives with different functional groups.

  • Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is compared with other thiophene derivatives, such as:

  • 2-Thiophenemethylamine: Similar in structure but differs in functional groups and reactivity.

  • 3-Aminothiophene-2-carboxamide: Another thiophene derivative with different biological activities.

  • 1-Thiophen-2-yl-ethylamine: Similar core structure but different substituents.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(13-6-9-3-5-17-8-9)12(16)14-7-10-2-1-4-18-10/h1-5,8H,6-7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWYHKIVMXOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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